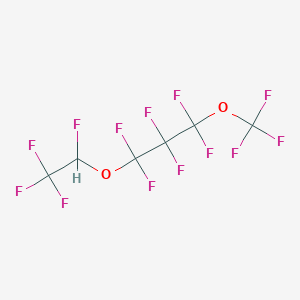
Adenosinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosinehydrochloride is a compound derived from adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is composed of adenine attached to a ribose sugar molecule. This compound is often used in scientific research and medical applications due to its significant physiological effects, particularly in the cardiovascular system .
準備方法
Synthetic Routes and Reaction Conditions
Adenosinehydrochloride can be synthesized through the reaction of adenosine with hydrochloric acid. The process involves dissolving adenosine in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration. The industrial production also ensures compliance with regulatory standards for pharmaceutical and research-grade compounds .
化学反応の分析
Types of Reactions
Adenosinehydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form inosine and other derivatives.
Reduction: It can be reduced to form dihydroadenosine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ribose moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are commonly employed
Major Products
Oxidation: Inosine and hypoxanthine.
Reduction: Dihydroadenosine derivatives.
Substitution: Various substituted adenosine derivatives
科学的研究の応用
Adenosinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in studying cellular signaling pathways and energy transfer processes.
Medicine: Utilized in the treatment of certain cardiac arrhythmias and as a diagnostic agent in myocardial perfusion imaging.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
作用機序
Adenosinehydrochloride exerts its effects primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including the regulation of heart rate, vasodilation, and anti-inflammatory responses. The activation of these receptors leads to the modulation of cyclic adenosine monophosphate (cAMP) levels, which in turn affects cellular signaling pathways .
類似化合物との比較
Adenosinehydrochloride is unique due to its specific interaction with adenosine receptors and its physiological effects. Similar compounds include:
Inosine: A derivative of adenosine with similar but less potent effects.
Adenosine monophosphate (AMP): A phosphorylated form of adenosine involved in energy transfer.
Adenosine triphosphate (ATP): A high-energy molecule used in cellular processes
These compounds share structural similarities but differ in their specific functions and applications.
特性
分子式 |
C10H14ClN5O4 |
|---|---|
分子量 |
303.70 g/mol |
IUPAC名 |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H |
InChIキー |
YFJCRJZTDYDCRZ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine](/img/structure/B12063526.png)
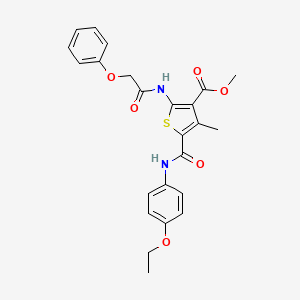
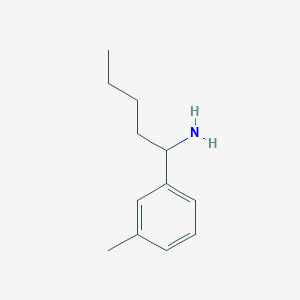
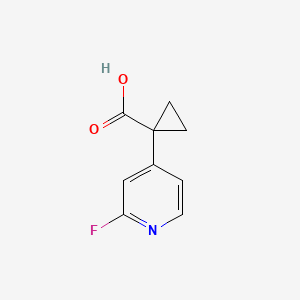
![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B12063559.png)
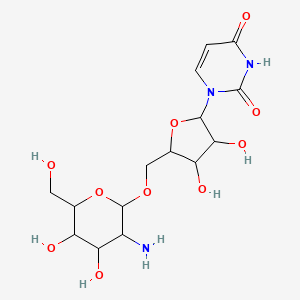
![[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063570.png)
![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)


![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)
